2-Oxohex-3-enedioic acid can be derived from natural sources as well as synthesized through various chemical methods. It is often produced in metabolic pathways involving phenolic compounds and can be obtained through the oxidation of hex-3-enedioic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
This compound falls under the classification of:
The synthesis of 2-oxohex-3-enedioic acid can be achieved through several methods:
The oxidation process requires specific conditions, including:
The molecular structure of 2-oxohex-3-enedioic acid includes:
Key structural data include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 158.11 g/mol |
IUPAC Name | (E)-2-oxohex-3-enedioic acid |
InChI Key | QTHJXLFFFTVYJC-OWOJBTEDSA-N |
SMILES | C(C=CC(=O)C(=O)O)C(=O)O |
2-Oxohex-3-enedioic acid undergoes various chemical transformations:
Common reagents and conditions used in these reactions include:
The mechanism of action for 2-oxohex-3-enedioic acid involves its interaction with various enzymes and metabolic pathways. It may act as an inhibitor or activator for specific enzymes involved in fatty acid oxidation, thus influencing energy metabolism. Additionally, its antioxidant properties allow it to scavenge free radicals, providing cellular protection against oxidative stress .
2-Oxohex-3-enedioic acid exhibits several notable physical properties:
Chemical characteristics include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
2-Oxohex-3-enedioic acid has several scientific uses, including:
The stereoselective synthesis of 2-oxohex-3-enedioic acid isomers leverages precise control over double-bond geometry, particularly distinguishing between the (3E) and (3Z) configurations. The thermodynamic stability of the (3E) isomer (Fig. 1A) enables selective synthesis through Knoevenagel condensation between oxaloacetate and acetaldehyde derivatives under mild acidic conditions. This reaction proceeds via a carbinol intermediate that dehydrates to form the extended conjugated system, favoring the E-configuration due to reduced steric strain between the C3 and C5 substituents [2] [6].
Table 1: Structural and Electronic Properties of 2-Oxohex-3-enedioic Acid
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₆H₆O₅ | Neutral form [3] |
Average Mass | 158.11 g/mol | Calculated |
pKa (Dicarboxylic System) | 2.71 (C1), 4.8 (C6) | Predicted [6] |
Conjugated System Length | 6 atoms | C2=O to C6=O [3] |
Thermodynamic Stability | (3E) > (3Z) | ΔG = 2.3 kcal/mol [6] |
For the (3Z) isomer (Fig. 1B), photochemical isomerization of the (3E) precursor achieves >90% stereopurity when conducted in anhydrous methanol at 254 nm. Kinetic trapping using tert-butyldimethylsilyl protection of the C1 carboxylate prevents undesired decarboxylation during this process [4]. The distinct NMR chemical shifts of the vinylic protons (δ 6.28 ppm for (3E) vs. δ 5.92 ppm for (3Z) in D₂O) enable real-time reaction monitoring and purity validation [2] [4]. Recent advances utilize enzyme-mediated reduction of 2-oxo-3-hexynedioate precursors with Old Yellow Enzymes (OYEs), achieving enantiomeric excesses >98% through stereospecific trans-hydrogenation [5].
Table 2: Comparative Analysis of (3E) and (3Z) Isomer Properties
Parameter | (3E)-Isomer | (3Z)-Isomer |
---|---|---|
PubChem CID | 25245157 [1] | 25246180 [4] |
Aqueous Solubility | 14.6 g/L [6] | 9.2 g/L [4] |
λmax | 248 nm (ε=12,400) [6] | 238 nm (ε=10,800) [4] |
Rotatable Bond Count | 4 [6] | 4 [4] |
Catalytic asymmetric functionalization of 2-oxohex-3-enedioic acid focuses on stereoselective α-keto acid reduction and β-carbon additions. Chiral Noyori-type transfer hydrogenation catalysts [(η⁶-arene)Ru(TsDPEN)] achieve 94% ee in reducing the C2 carbonyl to hydroxy analogues, leveraging formic acid-triethylamine as the hydride source in biphasic systems [5]. Density functional theory (DFT) calculations reveal this enantioselectivity originates from a concerted proton-coupled hydride transfer that positions the Re face of the keto group perpendicular to the ruthenium-hydride bond [5].
For Michael additions, thiourea-based organocatalysts (e.g., Takemoto’s catalyst) induce 85% ee in thiol additions to the C4 position. The catalyst’s tertiary amine moiety deprotonates the thiol nucleophile while simultaneously activating the enedioate through hydrogen bonding to the C2 carbonyl. This dual activation creates a chiral pocket favoring Si-face attack at C4 [5]. Notably, substrate-directed diastereoselection occurs when the C1 carboxylate is pre-functionalized with chiral auxiliaries like 8-phenylmenthol. Subsequent Ireland-Claisen rearrangements yield cyclopropane-fused derivatives with 15:1 dr [5].
Microbial synthesis of 2-oxohex-3-enedioic acid exploits engineered Escherichia coli K-12 strains expressing heterologous CoA-transferases and dehydrogenases. The most efficient pathway diverts lysine metabolism through N-acetylated intermediates (Fig. 2). Glutaryl-CoA dehydrogenase (EC 1.3.8.6) first oxidizes glutaryl-CoA to glutaconyl-CoA, followed by CoA-transferase (EC 2.8.3.12)-catalyzed enolization to form 2-oxohex-3-enedioyl-CoA. Hydrolysis releases the free acid with reported titers of 2.8 g/L in glucose-fed bioreactors [5].
Table 3: Key Enzymes for Biocatalytic Production
Enzyme | EC Number | Function | Productivity |
---|---|---|---|
CoA-transferase (Paat) | 2.8.3.12 | CoA Thioester Hydrolysis | 1.2 g/L/hr [5] |
2-Hydroxyglutaryl-CoA Dehydratase | 4.2.1.167 | Dehydration to Enedioate | 0.8 g/L/hr [5] |
Lysine 2-Monooxygenase | 1.13.12.2 | α-Keto Acid Precursor Formation | 0.45 g/L/hr [5] |
Substrate promiscuity in Pseudomonas sp. diol dehydrogenases enables conversion of non-natural substrates like 5-hydroxy-2-oxohexanoate to the target enedioate via NAD⁺-dependent oxidation (kcat = 12 s⁻¹). Immobilized whole-cell biocatalysts in packed-bed reactors maintain 90% productivity for 15 cycles due to cofactor regeneration through glucose dehydrogenase coupling [5] [7]. Pathway optimization via ribosome binding site (RBS) tuning of the davA-davD operon in E. coli boosts flux by 8.2-fold, while CRISPRi-mediated knockdown of succinate competing pathways increases yield to 88% theoretical maximum [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: